Chloropicrin

描述

属性

IUPAC Name |

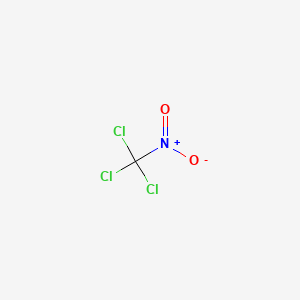

trichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3NO2/c2-1(3,4)5(6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHISGNCFUNFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3NO2 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020315 | |

| Record name | Trichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropicrin appears as a slightly oily colorless to yellow liquid with a strong irritating odor. Noncombustible. Denser than water. Vapors are poisonous by inhalation and irritate eyes, nose, and throat., Colorless to faint-yellow, oily liquid with an intensely irritating odor. [pesticide] [NIOSH], SLIGHTLY OILY COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C at 757 mm Hg, 112 °C | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, e.g. acetone, benzene, ethanol, methanol, carbon disulfide, diethyl ether, carbon tetrachloride, Miscible with absolute alcohol; soluble in ether, Miscible with acetic acid, 0.19 g/100 ml H2O at 20 °C, For more Solubility (Complete) data for CHLOROPICRIN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.162 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.64 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6448 at 20 °C/4 °C; 1.6483 at 25 °C/4 °C, Relative density (water = 1): 1.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.7 (air = 1), Relative vapor density (air = 1): 5.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.9 mmHg at 68 °F ; 40 mmHg at 92.8 °F (NTP, 1992), 24.0 [mmHg], 3.2 kPa (24 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 2.7 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly oily liquid, Faint yellow liquid., Colorless liquid, Colorless to faint-yellow, oily liquid. | |

CAS No. |

76-06-2 | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropicrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPICRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropicrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloropicrin-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, trichloronitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4JTX7Z7U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PS-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-92.6 °F (NTP, 1992), -64 °C (-69.2 °C corr), -64 °C | |

| Record name | CHLOROPICRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPICRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONITROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An Overview of Chloropicrin: Chemical Identity and Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental chemical properties of chloropicrin, a compound used as a broad-spectrum antimicrobial, fungicide, and nematicide.[1][2] Its historical use also includes application as a poison gas in World War I.[1][2] The primary focus of this guide is its chemical formula and molecular weight.

Core Chemical Data

The fundamental identifiers for this compound are its chemical formula and molecular weight. These values are foundational for all stoichiometric calculations, formulation development, and analytical procedures. The data is summarized in the table below.

| Property | Value |

| Chemical Formula | CCl₃NO₂[1][2][3][4][5] |

| Molecular Weight | 164.38 g/mol [1][2] |

Methodology for Determination

The chemical formula and molecular weight of this compound are established through standard chemical analysis and calculation rather than complex, variable experimental protocols.

-

Chemical Formula (CCl₃NO₂): The elemental composition is determined through techniques such as elemental analysis, which measures the mass percentages of carbon, chlorine, nitrogen, and oxygen. This empirical data is then used to establish the simplest whole-number ratio of atoms in the compound.

-

Molecular Weight (164.38 g/mol ): This value is calculated by summing the atomic weights of the constituent atoms based on the established chemical formula (1 Carbon atom + 3 Chlorine atoms + 1 Nitrogen atom + 2 Oxygen atoms).[1][2] Mass spectrometry can also be used to experimentally confirm the molecular mass of the compound.

Logical Relationship of Properties

The relationship between the compound and its core properties is straightforward. The chemical name, "this compound," denotes a specific molecular structure, which is represented by the chemical formula and quantified by the molecular weight.

Caption: Logical flow from chemical identity to formula and molecular weight.

References

Physical and chemical properties of trichloronitromethane

An In-depth Technical Guide to the Physical and Chemical Properties of Trichloronitromethane

Introduction

Trichloronitromethane, also known as chloropicrin or nitrochloroform, is an organic compound with the chemical formula CCl₃NO₂.[1][2][3] It is a significant compound in various fields, serving as a broad-spectrum antimicrobial, fungicide, nematicide, and a reagent in organic synthesis.[2][3][4] Historically, it was also utilized as a chemical warfare agent.[3][5][6] This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and key safety and reactivity information tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

Physical Properties

Trichloronitromethane is a colorless to pale yellow, slightly oily liquid at room temperature.[2][5][8][9][11] It is characterized by a pungent, intensely irritating odor.[2][8][9][11] The vapor of trichloronitromethane is significantly heavier than air.[5][12]

Table 1: Key Physical and Thermochemical Properties of Trichloronitromethane

| Property | Value | Units | Notes and References |

| Appearance | Colorless to faint-yellow, oily liquid | - | [2][5][8][9][11] |

| Odor | Intensely irritating, pungent | - | [2][8][9] |

| Boiling Point | 112 | °C | Decomposes upon boiling.[3][7][10][12][13][14] |

| Melting Point | -64 to -69.2 | °C | [3][5][7][10] |

| Density | 1.651 - 1.692 | g/cm³ | At 20 °C.[3][4][7][14] |

| Vapor Pressure | 18 - 23.2 | mmHg | At 20-25 °C.[3][5][8][10] |

| Vapor Density | 5.7 | (Air = 1) | [5][11][12] |

| Refractive Index | 1.461 | - | [10][14] |

| Octanol/Water Partition Coefficient (log Kow) | 2.1 - 2.50 | - | [12][15] |

Table 2: Solubility of Trichloronitromethane

| Solvent | Solubility | Notes and References |

| Water | 0.162 - 0.2 g/100 mL (1620 - 2000 mg/L) | At 25 °C.[2][5][12][16] Slightly soluble.[17] |

| Organic Solvents | Miscible | Acetone, benzene, ethanol, methanol, diethyl ether, carbon tetrachloride, carbon disulfide.[2][10] |

Chemical Properties and Reactivity

Trichloronitromethane is considered stable under standard ambient conditions but exhibits high reactivity under specific circumstances.[10][18]

3.1 Stability and Decomposition The compound is sensitive to heat, light, and shock.[12]

-

Thermal Decomposition : It may decompose violently or explode if heated, particularly under confinement.[8][10][12] Decomposition begins at its boiling point (112 °C), producing toxic fumes such as phosgene (B1210022), nitrosyl chloride, hydrogen chloride, and nitrogen oxides.[5][12][13][16]

-

Photolysis : In the atmosphere, it undergoes photolysis with a half-life of approximately 20 days, degrading into phosgene and nitrosyl chloride.[6] In the presence of light and water, it degrades to carbon dioxide, chloride ion, and nitrate (B79036) ion.[4]

3.2 Hazardous Reactions Trichloronitromethane reacts violently with several substances:

-

Strong Bases : Violent reactions occur with alcoholic sodium hydroxide (B78521) and sodium methoxide.[10][12]

-

Reducing Agents : It can be reduced to chloroform (B151607) in water when reducing agents are present.[4]

-

Other Incompatibilities : It is incompatible with aniline, 3-bromopropyne, strong oxidizers, iron, zinc, and other light metals, plastics, and rubber.[10][17]

Experimental Protocols

4.1 Synthesis Trichloronitromethane is commercially manufactured by the reaction of nitromethane (B149229) with sodium hypochlorite (B82951).[13] An earlier method involved the treatment of picric acid with sodium hypochlorite.[5][13]

General Laboratory Synthesis Protocol (from Nitromethane):

-

Reaction Setup : Prepare a solution of sodium hypochlorite in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel should be cooled in an ice bath to maintain a low temperature.

-

Reagent Addition : Slowly add nitromethane to the cooled sodium hypochlorite solution via the addition funnel. The rate of addition must be carefully controlled to keep the reaction temperature from rising excessively.

-

Reaction Monitoring : Monitor the reaction progress by techniques such as TLC or GC. Maintain the low temperature throughout the addition and for a set period afterward to ensure the reaction goes to completion.

-

Workup and Isolation : Once the reaction is complete, the mixture is typically subjected to steam distillation to isolate the crude trichloronitromethane. The organic layer is separated from the aqueous layer.

-

Purification : The crude product is washed with a dilute sodium carbonate solution and then with water. It is subsequently dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

Final Purification : Final purification is achieved by fractional distillation under reduced pressure to yield pure trichloronitromethane.

4.2 Analytical Methods The standard method for the quantitative analysis of trichloronitromethane in environmental samples (such as ambient air) is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[19]

Standard Operating Procedure for GC/MS Analysis: This protocol is based on the CARB Standard Operating Procedure for the analysis of trichloronitromethane in ambient air.[19]

-

Sample Collection :

-

Draw a known volume of air through a sorbent tube containing XAD-4 resin.

-

-

Sample Storage and Extraction :

-

GC/MS Analysis :

-

Instrument : Gas chromatograph equipped with a mass spectrometer (GC/MS).

-

Inlet : Use a split/splitless inlet.[19]

-

Column : A capillary column suitable for separating volatile organic compounds.

-

Carrier Gas : Helium.

-

Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[19]

-

-

Calibration and Quantification :

-

Prepare a stock standard (e.g., 1.0 mg/mL) by dissolving a known mass of neat trichloronitromethane in ethyl acetate.[19]

-

Create a series of intermediate and working calibration standards through serial dilution of the stock standard.[19]

-

Generate a calibration curve by analyzing the standards and plotting the instrument response against concentration.

-

Quantify the amount of trichloronitromethane in the sample extract by comparing its response to the calibration curve.

-

Toxicology and Safety

Trichloronitromethane is highly toxic and poses significant health hazards upon exposure.[9][18] It is a severe irritant to the eyes, skin, and respiratory system.[2][8][12]

-

Routes of Exposure : Inhalation, ingestion, and dermal contact.[6][8][12]

-

Health Effects :

-

Acute : Causes immediate and severe inflammation of the eyes (lachrymation), nose, and throat.[2][12] Inhalation can lead to pulmonary edema, which may be delayed, and can be fatal.[6][12][15] Skin contact results in irritation and chemical burns.[15]

-

Systemic : Ingestion can cause gastrointestinal irritation, nausea, vomiting, and colic.[6][15]

-

-

Occupational Exposure Limits : The ACGIH Threshold Limit Value (TLV) is 0.1 ppm as a Time-Weighted Average (TWA).[10][12]

Due to its high toxicity, strict safety precautions are essential when handling trichloronitromethane.

References

- 1. Trichloronitromethane [webbook.nist.gov]

- 2. This compound | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. who.int [who.int]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]

- 7. gasmet.com [gasmet.com]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 9. CAS 76-06-2: this compound | CymitQuimica [cymitquimica.com]

- 10. Trichloronitromethane CAS#: 76-06-2 [m.chemicalbook.com]

- 11. This compound (NITROTRICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 12. ICSC 0750 - TRICHLORONITROMETHANE [inchem.org]

- 13. acs.org [acs.org]

- 14. trichloronitromethane [stenutz.eu]

- 15. Product Information | LabelSDS [labelsds.com]

- 16. Trichloronitromethane | 76-06-2 [amp.chemicalbook.com]

- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ww2.arb.ca.gov [ww2.arb.ca.gov]

The Discovery and Synthesis of Chloropicrin: A Technical Retrospective of John Stenhouse's 1848 Work

For Immediate Release

Glasgow, Scotland – 1848 (Retroactive Report) – Scottish chemist John Stenhouse has, for the first time, detailed the discovery and synthesis of a novel compound, "Chloropicrin" (trichloronitromethane). This in-depth guide provides a technical overview of his seminal work, intended for researchers, scientists, and professionals in drug development. The following sections outline the experimental protocols, quantitative data, and the chemical pathway as originally described.

Introduction

In 1848, John Stenhouse reported the formation of a powerful and intensely odorous substance by reacting picric acid with bleaching powder (calcium hypochlorite). His work, published in Annalen der Chemie und Pharmacie, laid the foundation for the study of this unique C-nitro compound. This document revisits Stenhouse's original experimental methodology, offering a structured and technical perspective on this historical chemical synthesis.

Experimental Protocol: Stenhouse's Synthesis of this compound

The following protocol is a detailed reconstruction of the experimental procedure described by John Stenhouse in his 1848 publication.

Materials:

-

Picric Acid (C₆H₃N₃O₇)

-

Bleaching Powder (Calcium Hypochlorite, Ca(OCl)₂)

-

Water (H₂O)

-

Distillation Apparatus

Procedure:

-

Preparation of the Reactant Mixture: A dilute aqueous solution of picric acid was prepared. To this, a significant excess of bleaching powder was added to create a thin paste.

-

Reaction Initiation: The mixture was gently heated in a distillation apparatus. The reaction is reported to be vigorous.

-

Distillation: Upon heating, a volatile, colorless, oily liquid with a pungent odor distilled over with the steam. This distillate was collected in a receiving flask.

-

Purification: The collected distillate, being immiscible with water, was separated. It was then washed with a dilute solution of sodium carbonate to remove any acidic impurities, followed by washing with water. The purified this compound was then dried over calcium chloride.

Quantitative Data and Physical Properties

Stenhouse recorded several key physical and chemical properties of the newly synthesized this compound. The following table summarizes this quantitative data.

| Property | Observed Value (Stenhouse, 1848) | Modern Accepted Value |

| Molecular Formula | C₂Cl₆N₂O₄ (hypothesized) | CCl₃NO₂ |

| Boiling Point | 112 °C | 112 °C |

| Specific Gravity | 1.666 | 1.651 g/cm³ at 20 °C |

| Appearance | Colorless, oily liquid | Colorless liquid |

| Odor | Intense, pungent, tear-inducing | Sharp, irritating |

| Solubility in Water | Sparingly soluble | 2 g/L at 25 °C |

| Solubility in Alcohol | Readily soluble | Miscible |

| Solubility in Ether | Readily soluble | Miscible |

Chemical Transformation and Pathway

The reaction described by Stenhouse involves the complex interaction of picric acid with calcium hypochlorite. The overall transformation can be represented by the following unbalanced equation:

HOC₆H₂(NO₂)₃ + Ca(OCl)₂ → CCl₃NO₂ + CO₂ + CaCl₂ + H₂O

The following diagram illustrates the workflow of Stenhouse's synthesis.

Caption: Workflow of John Stenhouse's 1848 synthesis of this compound.

Concluding Remarks

John Stenhouse's discovery and synthesis of this compound marked a significant contribution to the field of organic chemistry. His meticulous experimental approach and detailed characterization of the new compound provided a solid foundation for future research. While the initial proposed molecular formula was later corrected, his fundamental observations regarding the synthesis and properties of this compound have stood the test of time. This historical work serves as a testament to the importance of careful observation and systematic investigation in chemical science.

Chloropicrin's Mechanism of Action in Soil Fumigation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropicrin (trichloronitromethane) has been a vital tool in agriculture for over a century, utilized as a pre-plant soil fumigant to manage a broad spectrum of soilborne pests.[1] Its efficacy extends to pathogenic fungi, nematodes, insects, and certain weeds, contributing to improved crop health and yield.[1][2] This technical guide delves into the core mechanisms of this compound's action in the complex soil environment, providing a comprehensive overview for researchers and professionals in agricultural science and drug development. The guide synthesizes current knowledge on its biochemical interactions, its impact on the soil microbiome, and the resultant effects on plant health and nutrient cycling. Detailed experimental protocols, quantitative efficacy data, and visual representations of key pathways are presented to facilitate a deeper understanding and further research into this potent soil fumigant.

Introduction: A Broad-Spectrum Soil Fumigant

This compound is a volatile liquid that, when injected into the soil, rapidly diffuses through air spaces as a gas.[3] It is recognized for its potent fungicidal properties and is also effective against a range of other soil-dwelling pests.[1] While its use is well-established, a nuanced understanding of its mechanism of action is crucial for optimizing its application, mitigating potential non-target effects, and exploring novel applications. This guide aims to provide that understanding by dissecting the multifaceted interactions of this compound within the soil ecosystem.

Biochemical Mechanism of Action: The Role of Thiols

The primary biochemical mechanism of this compound's toxicity is believed to be its reaction with biological thiols, particularly the sulfhydryl groups (-SH) found in amino acids like cysteine, and consequently in proteins and enzymes.[4] This non-specific action disrupts cellular function in a multitude of ways.

The reaction of this compound with glutathione (B108866) (GSH), a key antioxidant and detoxifying agent in cells, leads to the formation of dichloronitromethane (B120543) and glutathione disulfide (GSSG), depleting the cell's reducing capacity and inducing oxidative stress.[4] The presence of glutathione appears to be necessary for the formation of nitromethane (B149229) from this compound, primarily in the liver cytosol.[5] This reaction cascade can inhibit essential enzymatic processes, leading to cell death in target organisms.

dot

Efficacy Against Soilborne Pests: A Quantitative Overview

This compound's broad-spectrum activity is a key reason for its widespread use. The following tables summarize its efficacy against various soilborne pathogens, nematodes, and weeds based on available research data.

Pathogen Control

This compound is highly effective against a range of fungal and bacterial pathogens.

| Pathogen | Crop | Application Rate | Efficacy | Reference |

| Verticillium dahliae | Chile | 125 lb/ac | 84.8% reduction in infected plants | [2] |

| Fusarium oxysporum | Tomato | 30-40 g/m² (shank injection) | Satisfactory and consistent control | [6] |

| Fusarium oxysporum | Tomato | 40-60 g/m² (drip irrigation) | Best results at concentrations of 400-700 µl/L | [6] |

| Fusarium oxysporum | Laboratory Study | LC50: 145.6 µmol/kg (Pic 99) | - | [7] |

| Pythium ultimum | Laboratory Study | LC50: 196.0 µmol/kg (Pic 99) | - | [7] |

| Rhizoctonia solani | Laboratory Study | LC50: 235.2 µmol/kg (Pic 99) | 80% control at half the full rate | [7] |

| Ginger Wilt | Ginger | 50 g/m² | Reduced incidence from ~40% to ~5% over 3 years | [8] |

Nematicide Activity

This compound demonstrates significant efficacy against plant-parasitic nematodes.

| Nematode | Crop | Application Rate | Efficacy | Reference |

| Root-knot nematode (Meloidogyne incognita) | Pineapple | 83-204 lbs/acre | 66.7% reduction in root infection | [1] |

| Root-knot nematode (Meloidogyne incognita) | Chile | 120 lb/ac (Pic-Clor 60 & Pic Plus) | Significantly less galling compared to untreated plots | [2] |

| Tylenchulus semipenetrans | Laboratory Study | LC50: 196.0 µmol/kg (Pic 99) | - | [7] |

| Nematodes | General | 249 kg/ha | 80% reduction | [9] |

Weed Suppression

While not its primary strength, this compound exhibits herbicidal activity against certain weed species. Its effectiveness is often enhanced when used with virtually impermeable films (VIF).

| Weed Species | Application Rate (under VIF) | GR50 (Dose for 50% Growth Reduction) | Reference |

| Chickweed (Stellaria media) | - | 118 lb/A | [10] |

| Knotweed (Polygonum aviculare) | - | 260 lb/A | [10] |

| Yellow Nutsedge (Cyperus esculentus) | 185 lb/A (Pic) | GR50 | [11] |

| Purple Nutsedge (Cyperus rotundus) | - | Control improved with addition of pebulate | [12] |

Impact on the Soil Microbiome: A Biological Reset

Contrary to the misconception that this compound sterilizes the soil, its application induces a significant shift in the microbial community, often described as a "biological reset."[3]

dot

Initial Suppression

Immediately following fumigation, there is a general reduction in the abundance and diversity of soil microorganisms, including bacteria and fungi.[8][13] This initial suppression creates a competitive vacuum in the soil.

Proliferation of Beneficial Microorganisms

The key to this compound's positive impact on soil health lies in the subsequent recolonization of the soil by beneficial microorganisms. Freed from competition and predation, certain saprophytic and plant-growth-promoting microbes thrive.

-

Trichoderma spp.: Populations of this beneficial fungus, known for its mycoparasitic activity against plant pathogens, can increase dramatically. Studies have reported a 5-fold to 21-fold increase in Trichoderma populations in this compound-treated soil.[9]

-

Pseudomonas spp. and Bacillus spp.: These genera of plant-growth-promoting rhizobacteria (PGPR) also show a significant increase in abundance following fumigation.[14]

This shift in the microbial community can lead to long-term disease suppression and enhanced plant growth.

Effects on Plant Health and Nutrient Cycling

The combined effects of pest suppression and the proliferation of beneficial microbes lead to significant improvements in plant health and yield.

Increased Plant Growth and Yield

Numerous studies have documented increased plant vigor, biomass, and marketable yield in crops grown in this compound-fumigated soil.

| Crop | Application Rate | Yield Increase | Reference |

| Pineapple | 83-204 lbs/acre | 57% increase | [1] |

| Chile | 125 lb/ac | ~19% increase in marketable yield | [2] |

| Tomato | - | 6.3-19.4% increase in plant height, 41.3-85.2% increase in dry weight | [15] |

| Potato | 117 lb/A | 61 cwt/A increase in marketable yield | [16] |

| Strawberry | Fumigants with >60% this compound | Significantly increased yield | [17] |

Enhanced Nutrient Availability

The initial breakdown of microbial biomass following fumigation releases a flush of plant-available nutrients, such as nitrogen, phosphorus, and potassium.[1] This "nutrient pulse" can provide an early-season growth boost to crops. Studies have shown a significant increase in soil-available phosphorus and a temporary increase in ammonium (B1175870) nitrogen following this compound application.[15][16]

Experimental Protocols

This section outlines general methodologies for key experiments cited in this guide. For detailed, replicable protocols, refer to the original research articles.

Fumigant Efficacy Testing in the Laboratory

-

Objective: To determine the dose-response of a target pest to this compound.

-

Methodology:

-

Soil is collected, sieved, and its moisture content adjusted.

-

Known quantities of the target pathogen (e.g., fungal spores, nematode eggs) or weed seeds are introduced into soil subsamples.

-

A range of this compound concentrations are applied to the soil samples in sealed containers.

-

After a specific incubation period (e.g., 24-72 hours) at a controlled temperature, the viability of the target pest is assessed.

-

For fungi, this may involve plating on selective media and counting colony-forming units (CFUs). For nematodes, viability can be determined by direct observation or bioassays. For weed seeds, germination tests are conducted.

-

Data is used to calculate lethal concentrations (e.g., LC50, GR50).

-

Field Trial for Efficacy and Crop Yield

-

Objective: To evaluate the effectiveness of this compound under field conditions and its impact on crop yield.

-

Methodology:

-

Experimental plots are established in a randomized complete block design.

-

Pre-treatment soil samples are taken to determine baseline pest populations and nutrient levels.

-

This compound is applied at specified rates using commercial application equipment (e.g., shank injection, drip irrigation). Control plots are left untreated.

-

The treated area is often covered with plastic film (standard or VIF) to retain the fumigant.

-

After a designated plant-back interval, the crop is planted.

-

Throughout the growing season, data is collected on pest incidence (e.g., disease severity, nematode galling, weed density), plant growth parameters, and ultimately, marketable yield.

-

Post-harvest soil samples may be taken to assess the impact on the soil microbiome.

-

Quantification of Soil Microbial Populations

-

Objective: To measure the changes in the abundance of specific microbial groups following fumigation.

-

Methodology:

-

Soil samples are collected from treated and control plots at various time points post-fumigation.

-

For culturable microbes like Trichoderma, serial dilutions of the soil are plated on selective media, and CFUs are counted.

-

For a broader community analysis, DNA is extracted from the soil. Quantitative PCR (qPCR) can be used to quantify the abundance of specific microbial genes (e.g., 16S rRNA for bacteria, ITS for fungi). High-throughput sequencing of these marker genes provides a detailed profile of the microbial community composition.

-

dot

Conclusion

The mechanism of action of this compound in soil fumigation is a complex interplay of biochemical reactions and ecological shifts. Its primary mode of action involves the disruption of essential cellular processes through reactions with thiols, leading to the death of a broad range of soilborne pests. Beyond its direct biocidal activity, this compound instigates a significant restructuring of the soil microbial community, favoring the proliferation of beneficial organisms that contribute to long-term soil health and plant productivity. The resulting increase in nutrient availability further enhances crop growth. A thorough understanding of these mechanisms is paramount for the continued responsible and effective use of this compound in modern agriculture and for guiding future research into sustainable pest management strategies.

References

- 1. tricalafrica.com [tricalafrica.com]

- 2. Evaluations of this compound Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]

- 3. This compound – TriEst Ag [triestag.com]

- 4. This compound: reactions with biological thiols and metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Soil fumigation with this compound in Italy: experimental results on melon, eggplant and tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Legacy effects of continuous this compound-fumigation for 3-years on soil microbial community composition and metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auburn.edu [auburn.edu]

- 10. mbao.org [mbao.org]

- 11. mbao.org [mbao.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of fumigation with this compound on soil bacterial communities and genes encoding key enzymes involved in nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. californiaagriculture.org [californiaagriculture.org]

- 15. Mechanisms by which this compound fumigation promotes soil potassium conversion and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term effects of this compound fumigation on soil microbe recovery and growth promotion of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fs.usda.gov [fs.usda.gov]

The Biological Activity of Chloropicrin Against Fungi and Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropicrin (trichloronitromethane) is a broad-spectrum soil fumigant with a long history of use in agriculture to control a wide range of soil-borne pests, including pathogenic fungi and plant-parasitic nematodes.[1][2] Its application is a critical component of pre-plant soil treatment in high-value crops to mitigate the economic impact of these damaging organisms.[1] This technical guide provides an in-depth overview of the biological activity of this compound against fungi and nematodes, summarizing key efficacy data, detailing experimental protocols for its evaluation, and visualizing experimental workflows. While the precise mode of action of this compound is not fully elucidated, it is understood to involve disruption of cellular processes in target organisms.[3]

Antifungal and Nematicidal Efficacy of this compound

This compound demonstrates significant efficacy against a variety of pathogenic fungi and nematodes. Its effectiveness is influenced by factors such as application rate, soil type, temperature, and moisture content.[4] The following tables summarize available data on the efficacy of this compound from various studies. It is important to note that much of the available literature focuses on percentage control in field and greenhouse settings rather than specific lethal concentration (LC50) or effective concentration (EC50) values from in-vitro studies.

Table 1: Efficacy of this compound Against Pathogenic Fungi

| Target Fungus | Crop | Application Rate | Efficacy | Reference |

| Verticillium dahliae | Potato | Not Specified | Significant reduction in infected plants and fungal colonization. | [5] |

| Fusarium oxysporum | Strawberry | Not Specified | Reduction in Fusarium wilt incidence by 90% (in combination with Telone™). | [3] |

| Fusarium spp. and Macrophomina phaseolina | Strawberry | 350 lbs/acre | Pic-Clor 60 (60% this compound) was more effective than Tri-Clor (this compound alone) at disinfesting crowns from F. oxysporum and controlling M. phaseolina. | [6] |

| Fusarium oxysporum f. sp. vasinfectum race 4 | Cotton | 295 liters a.i./ha (as 60:40 this compound + 1,3-dichloropropene) | Significantly reduced plant mortality and soil counts of the pathogen. | [7] |

| Phytophthora spp. | Not Specified | Not Specified | Effective control. | [8] |

Table 2: Efficacy of this compound Against Plant-Parasitic Nematodes

| Target Nematode | Crop/Setting | Application Rate | Efficacy | Reference |

| Root-knot nematode (Meloidogyne spp.) | Chile | 60-120 lb/ac | Some activity reported, though effectiveness can be limited. | [9] |

| Citrus nematode (Tylenchulus semipenetrans) | Soil bioassay | 70% InLine (33.3% this compound) | Elimination of nematodes when used with Virtually Impermeable Film (VIF). | [10] |

| Various plant-parasitic nematodes | General | Not Specified | Effective control, often in combination with other fumigants like 1,3-dichloropropene (B49464). | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. Below are generalized protocols for laboratory and field-based evaluations.

Laboratory-Based In-Vitro Antifungal Bioassay

This protocol outlines a method for determining the direct inhibitory effect of this compound on fungal growth.

a. Fungal Culture Preparation:

-

The target fungal species (e.g., Fusarium oxysporum, Verticillium dahliae) is cultured on a suitable solid medium such as Potato Dextrose Agar (PDA).

-

The culture is incubated at an optimal temperature (typically 25-28°C) until sufficient mycelial growth or sporulation is observed.

b. Preparation of this compound Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).

-

A series of dilutions are made from the stock solution to achieve a range of test concentrations.

c. Antifungal Assay (Broth Microdilution Method): [11]

-

The assay is performed in 96-well microtiter plates.

-

Each well is filled with a liquid culture medium (e.g., RPMI 1640).[11]

-

The prepared this compound dilutions are added to the wells.

-

A standardized inoculum of the target fungus (spore suspension or mycelial fragments) is added to each well.

-

The plates are incubated under appropriate conditions (temperature and duration).

-

Fungal growth is assessed visually or by measuring absorbance using a microplate reader.

-

The Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, is determined.

Soil Fumigation Experiment for Fungal and Nematode Control (Greenhouse/Field)

This protocol describes a typical experimental setup for evaluating the efficacy of this compound as a soil fumigant.

a. Experimental Design:

-

The experiment is set up in a randomized complete block design with multiple replications for each treatment.[9]

-

Treatments typically include an untreated control and one or more rates of this compound application.[9]

b. Soil Preparation and Characterization:

-

The soil is tilled to a specified depth and cleared of crop residue.

-

Key soil properties such as pH, organic matter content, and moisture are determined.

c. This compound Application:

-

This compound is injected into the soil at a specific depth (e.g., 15 cm) using a syringe or commercial application rig.[4]

-

The injection points are spaced evenly throughout the treatment plot.

-

Immediately after application, the soil surface is covered with a plastic film (e.g., High-Density Polyethylene - HDPE, or Virtually Impermeable Film - VIF) to retain the fumigant.[4][10]

d. Sampling and Analysis:

-

Soil samples are collected at various time intervals post-fumigation (e.g., 1, 3, 7, 14 days).[4]

-

For fungal pathogens, populations are quantified using methods such as dilution plating on selective media or quantitative PCR (qPCR) assays.[8][12]

-

For nematodes, bioassays are conducted, for instance, by placing bags of nematode-infested soil in the treated plots and assessing survival rates.[10]

e. Data Analysis:

-

Statistical analysis (e.g., ANOVA) is performed to determine significant differences in pathogen populations between treatments.

Visualizations of Experimental Workflows and Putative Mode of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols and the proposed mechanism of action of this compound.

Caption: Workflow for in-vitro antifungal bioassay of this compound.

Caption: Workflow for a soil fumigation experiment with this compound.

Caption: Putative mechanism involving reaction with biological thiols.

Conclusion

This compound remains a vital tool for managing soil-borne fungal pathogens and nematodes in various agricultural systems. While its broad-spectrum activity is well-documented, further research into its precise molecular targets and signaling pathway disruptions in fungi and nematodes would be beneficial for the development of more targeted and sustainable pest management strategies. The experimental protocols and workflows provided in this guide offer a framework for continued investigation into the biological activity of this important fumigant.

References

- 1. tricalafrica.com [tricalafrica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. TELONE™ and this compound: a one-two punch for nematodes and soilborne diseases [teleosag.com]

- 4. Frontiers | Mechanism study on improving this compound fumigation effect by covering fumigated soil with appropriate thickness film [frontiersin.org]

- 5. CONTROL OF VERTICIILIUM DAHLIAE PRIOR TO POTATO PRODUCTION BY SOIL FUMIGATION WITH this compound | International Society for Horticultural Science [ishs.org]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Long-term effects of this compound fumigation on soil microbe recovery and growth promotion of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluations of this compound Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]

- 10. Effect of films on 1,3-dichloropropene and this compound emission, soil concentration, and root-knot nematode control in a raised bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Fusarium oxysporum in fumigated soils by a newly developed real-time PCR assay to assess the efficacy of fumigants for Fusarium wilt disease in strawberry plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloropicrin: A Broad-Spectrum Antimicrobial Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloropicrin (trichloronitromethane, CCl₃NO₂) is a volatile, broad-spectrum antimicrobial agent with a long history of use, primarily as a pre-plant soil fumigant in agriculture.[1] It demonstrates potent activity against a wide array of soil-borne fungi, bacteria, insects, and nematodes.[1] While its mode of action is multifaceted, a primary mechanism involves the disruption of critical cellular processes through its reactivity with biological thiols. This technical guide provides an in-depth review of this compound's antimicrobial properties, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Thiol-Mediated Disruption

The antimicrobial activity of this compound is strongly linked to its electrophilic nature and its ability to react with nucleophilic sulfhydryl (-SH) groups in essential biomolecules. The primary targets are low-molecular-weight thiols, such as glutathione (B108866) (GSH), and cysteine residues within proteins.

The reaction cascade proceeds as follows:

-

Cellular Entry: As a volatile and lipid-soluble molecule, this compound readily penetrates microbial cell membranes.

-

Thiol Depletion: Inside the cell, this compound reacts with glutathione, a critical antioxidant and detoxification agent. This reaction involves a metabolic dechlorination, converting this compound into less chlorinated, but still reactive, derivatives like dichloronitromethane, while oxidizing glutathione to glutathione disulfide (GSSG).[1][2][3]

-

Enzyme Inactivation: this compound can directly form adducts with thiol groups on proteins, including critical enzymes involved in cellular respiration and metabolism. This adduction alters protein conformation and leads to enzyme inactivation.[2]

-

Oxidative Stress & Cellular Disruption: The depletion of the cellular glutathione pool severely compromises the microorganism's ability to scavenge reactive oxygen species (ROS), leading to a state of oxidative stress. This, combined with the direct inhibition of metabolic enzymes, disrupts vital cellular functions, ultimately leading to cell death.[2][4]

The toxicity of this compound is likely a result of this multi-target disruption caused by the cascade of its dechlorination products.[1][2]

Caption: Proposed antimicrobial mechanism of this compound via thiol depletion.

Quantitative Antimicrobial Data

While this compound is widely documented as an effective soil fumigant, specific in vitro Minimum Inhibitory Concentration (MIC) data is not extensively available in public literature. The majority of efficacy data comes from agricultural studies measuring the reduction of pathogen inoculum in soil. The following tables summarize available quantitative data on its antifungal activity.

Table 1: In Vitro Efficacy of this compound Against Soil-Borne Fungal Pathogens

| Fungal Pathogen | Application Rate (L/ha) | Soil Depth | Efficacy (% Kill) | Reference |

| Fusarium oxysporum | 200 | Soil Surface | 81% | [5] |

| Fusarium oxysporum | 200 | 30 cm | 69% | [5] |

| Rhizoctonia solani | 200 | Soil Surface | 100% | [5] |

| Rhizoctonia solani | 200 | 30 cm | 67% | [5] |

| Sclerotinia sclerotiorum | 200 | Soil Surface | 95% | [5] |

| Sclerotinia sclerotiorum | 200 | 30 cm | 52% | [5] |

Table 2: Efficacy of this compound-Containing Fumigants on Disease Incidence

| Pathogen | Fumigant Formulation | Application Rate (lb/ac) | Disease Incidence Reduction | Reference |

| Verticillium dahliae | TriClor EC (94% this compound) | 125 | 84.5% (from 29.7% to 4.5%) | [2] |

Note: The data above reflects efficacy in soil fumigation experiments and is not directly comparable to standard MIC values obtained in liquid or solid media.

Experimental Protocols

The determination of a compound's antimicrobial activity is fundamental to its characterization. The Broth Microdilution Method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of a substance like this compound against bacterial or fungal isolates.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well, round-bottom microtiter plates

-

This compound stock solution (of known concentration, dissolved in a suitable solvent)

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum, adjusted to a 0.5 McFarland turbidity standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Multichannel pipette

-

Sterile pipette tips

-

Plate reader (optional, for quantitative growth assessment)

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the first column of wells. This results in a total volume of 200 µL.

-

Serial Dilution: Using a multichannel pipette, mix the contents of the first column thoroughly and transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to the desired final concentration, typically through column 10. Discard the final 100 µL from column 10. Column 11 serves as the positive control (broth + inoculum, no drug), and column 12 serves as the negative/sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well from columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound is an effective broad-spectrum antimicrobial agent whose primary mechanism of action involves the non-specific alkylation of cellular thiols, leading to glutathione depletion, enzyme inactivation, and lethal oxidative stress. While its efficacy as a soil fumigant is well-established in agricultural contexts, there is a notable lack of publicly available, standardized in vitro susceptibility data (MIC/MBC values). Such data would be invaluable for comparative analysis and for exploring potential new applications. Future research should focus on systematically determining the MIC and MBC of this compound against a broad panel of clinically and agriculturally relevant bacteria and fungi to fully characterize its antimicrobial spectrum and potency. Elucidating the full range of its molecular targets beyond thiol-containing molecules could also open new avenues for its application or for the development of novel antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. Long-term effects of this compound fumigation on soil microbe recovery and growth promotion of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

The Agricultural Applications of Chloropicrin: A Technical Review

An In-depth Guide for Researchers and Scientists

Chloropicrin, a broad-spectrum antimicrobial agent, has been a cornerstone of agricultural soil fumigation for decades. This technical guide provides a comprehensive review of its agricultural uses, efficacy, and the scientific principles governing its application. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this critical agricultural tool.

Physicochemical Properties

This compound (trichloronitromethane, CCl₃NO₂) is a colorless, oily liquid with a strong, pungent odor.[1] Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molar Mass | 164.38 g/mol | [1] |

| Boiling Point | 112 °C | [1] |

| Vapor Pressure | 23.2 mmHg at 25°C | [2] |

| Water Solubility | 2 g/L at 25°C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.50 | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 62 | [2] |

Agricultural Uses and Efficacy

This compound is primarily used as a pre-plant soil fumigant to control a wide range of soil-borne pests, including fungi, nematodes, insects, and some weed seeds.[1][4] It is often used as a standalone treatment or in combination with other fumigants like 1,3-dichloropropene (B49464).[1][5]

Fungicidal and Nematicidal Efficacy

This compound is highly effective against numerous soil-borne fungal pathogens and plant-parasitic nematodes. Table 2 summarizes efficacy data from various studies.

| Target Pest | Crop | Application Rate | Efficacy | Reference |

| Verticillium dahliae | Chile Pepper | 125 lbs/ac (TriClor EC) | 84.8% reduction in infected plants | [6] |

| Root-knot nematode (Meloidogyne spp.) | Pineapple | 83-204 lbs/ac | 66.7% reduction in root infection | [4] |

| Phytophthora spp. | Panax notoginseng | Not specified | 97.8% inhibition in the second year after fumigation | [7] |

| Fusarium spp. | Tomato | Not specified | Significant reduction in population density | [8] |

A study on chile peppers demonstrated that application of TriClor EC (94% this compound) at 125 lb/ac resulted in a significant reduction in Verticillium wilt, with only 4.5% of plants infected in treated plots compared to 29.7% in untreated plots.[6] This led to a 19% increase in marketable yield.[6] In pineapple fields infested with root-knot nematodes, this compound application at 83-204 lbs/acre reduced root infection from 90% to 30% and increased yield by 57%.[4]

Co-formulations

This compound is frequently co-formulated with other fumigants to broaden the spectrum of pest control. For instance, Pic-Clor 60, a mixture of 60% this compound and 40% 1,3-dichloropropene (Telone), combines the fungicidal properties of this compound with the nematicidal activity of 1,3-D.[6]

Experimental Protocols

Efficacy Trial of this compound Formulations on Chile Pepper

-

Objective: To evaluate the effectiveness of different this compound formulations in managing soil-borne pathogens in chile pepper production.

-

Experimental Design: Randomized complete block design with six replications.[6]

-

Treatments:

-

Application:

-

Data Collection:

-

Statistical Analysis: Analysis of variance (ANOVA) to compare treatment means.

Mode of Action and Environmental Fate

The precise mode of action of this compound is not fully understood but is considered to be multi-site and non-specific.[1][9] It is believed to disrupt cellular processes in a wide range of organisms.

Environmental Fate

This compound has a relatively short half-life in soil, ranging from hours to days, and is degraded by soil microorganisms.[1][10] Its degradation is influenced by soil temperature and microbial activity.[11] Studies have shown that the soil half-life of this compound can range from 3.7 to 4.5 days.[2] It has low solubility in water and is not expected to leach into groundwater.[1][2] In the atmosphere, it degrades via photolysis with a half-life of less than 8 hours.[2]